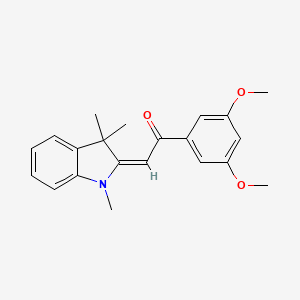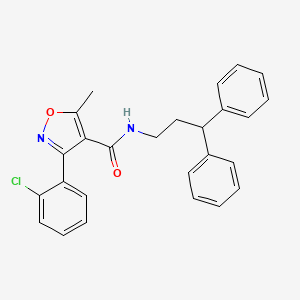![molecular formula C22H18F3NO3 B4721956 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4721956.png)
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to exhibit promising results in preclinical studies.
Mecanismo De Acción
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. By inhibiting the activity of these kinases, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide disrupts various signaling pathways that are involved in the pathogenesis of diseases. In cancer, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to induce apoptosis and inhibit cell proliferation by targeting BTK and FLT3. In autoimmune disorders, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to suppress the activity of ITK, leading to a reduction in cytokine production and immune cell activation.
Biochemical and Physiological Effects:
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to exhibit potent inhibitory activity against several kinases, leading to a reduction in the activity of various signaling pathways involved in disease pathogenesis. In preclinical studies, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been found to reduce cytokine production and immune cell activation in autoimmune disorders. However, the exact biochemical and physiological effects of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide on different diseases are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been found to have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy. However, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has some limitations, including its potential off-target effects, which may lead to toxicity and adverse effects.
Direcciones Futuras
The potential therapeutic applications of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide are still being investigated, and several future directions have been identified. One direction is to investigate the efficacy of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in combination with other drugs for the treatment of various diseases. Another direction is to investigate the potential use of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in precision medicine, where the drug can be tailored to specific patient populations based on their genetic and molecular characteristics. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in clinical trials.
Aplicaciones Científicas De Investigación
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to exhibit potent inhibitory activity against several kinases, including BTK, FLT3, and ITK, which are known to play a critical role in the pathogenesis of these diseases. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO3/c23-22(24,25)17-5-4-6-18(15-17)26-21(27)16-9-11-20(12-10-16)29-14-13-28-19-7-2-1-3-8-19/h1-12,15H,13-14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQCSVQTRMFXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate](/img/structure/B4721873.png)
![4-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4721881.png)
![N-[3-(4-morpholinyl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4721883.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4721888.png)


![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4721920.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)

![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4721950.png)
![5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)
